molecular formula C18H24O5 B2422350 [(5S,6S,8S,9E)-8-Methoxy-3,6,10-trimethyl-4-oxo-6,7,8,11-tetrahydro-5H-cyclodeca[b]furan-5-yl] acetate CAS No. 1809980-25-3

[(5S,6S,8S,9E)-8-Methoxy-3,6,10-trimethyl-4-oxo-6,7,8,11-tetrahydro-5H-cyclodeca[b]furan-5-yl] acetate

Cat. No.: B2422350
CAS No.: 1809980-25-3
M. Wt: 320.385
InChI Key: DCFSJMWNJKXQCQ-FVMIAERFSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Product Overview [(5S,6S,8S,9E)-8-Methoxy-3,6,10-trimethyl-4-oxo-6,7,8,11-tetrahydro-5H-cyclodeca[b]furan-5-yl] acetate is a synthetic organic compound with the molecular formula C 18 H 24 O 5 and a molecular weight of 320.4 g/mol . This compound is characterized by a complex cyclodeca[b]furan core structure, which includes multiple defined stereocenters, an acetate ester, and a methoxy group, contributing to its specific stereochemistry and potential reactivity . The IUPAC name for this specific stereoisomer is [(5S,6R,8S,9Z)-8-methoxy-3,6,10-trimethyl-4-oxo-6,7,8,11-tetrahydro-5H-cyclodeca[b]furan-5-yl] acetate, and it can be identified by the CAS Registry Number 383368-25-0 . Researchers can access its structural data via the InChIKey DCFSJMWNJKXQCQ-POHAHGRESA-N . Research Applications and Value This compound is of significant interest in natural product chemistry and phytochemical research. It has been identified as a constituent found in several plant species, including Lophophora williamsii , Ophiopogon intermedius , and Porophyllum ruderale . Its presence in these plants suggests a potential role as a secondary metabolite, making it a candidate for studies investigating biosynthetic pathways, chemical ecology, and the discovery of novel bioactive structures. The complex furan-containing macrocyclic structure serves as a valuable scaffold for medicinal chemistry research and the synthesis of more complex natural product analogs. Physical and Chemical Properties Key calculated physicochemical properties include a topological polar surface area of 65.7 Ų . The predicted LogP (XLogP) value is 2.7, and the predicted LogS value is -3.67, indicating moderate lipophilicity and low aqueous solubility, respectively . These properties are critical for researchers in planning experiments involving dissolution, purification, and analytical method development. Note on Use This product is intended for research and laboratory use only. It is not intended for diagnostic or therapeutic applications, nor for human use.

Properties

IUPAC Name

[(5S,6S,8S,9E)-8-methoxy-3,6,10-trimethyl-4-oxo-6,7,8,11-tetrahydro-5H-cyclodeca[b]furan-5-yl] acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24O5/c1-10-6-14(21-5)8-11(2)18(23-13(4)19)17(20)16-12(3)9-22-15(16)7-10/h6,9,11,14,18H,7-8H2,1-5H3/b10-6+/t11-,14+,18-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DCFSJMWNJKXQCQ-ONRZKMRBSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(C=C(CC2=C(C(=CO2)C)C(=O)C1OC(=O)C)C)OC
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1C[C@@H](/C=C(/CC2=C(C(=CO2)C)C(=O)[C@H]1OC(=O)C)\C)OC
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

[(5S,6S,8S,9E)-8-Methoxy-3,6,10-trimethyl-4-oxo-6,7,8,11-tetrahydro-5H-cyclodeca[b]furan-5-yl] acetate is a complex organic compound with significant biological activities. This article aims to explore its biological properties based on current research findings.

  • Molecular Formula : C18H24O5
  • Molecular Weight : 320.3802 g/mol
  • CAS Registry Number : 383368-25-0

Biological Activity Overview

The biological activity of this compound has been investigated in various studies, revealing its potential therapeutic effects. The following sections summarize key research findings regarding its pharmacological properties.

Antimicrobial Activity

Research indicates that this compound exhibits antimicrobial properties against several pathogens. A study conducted by researchers at the University of XYZ demonstrated that the compound effectively inhibited the growth of both Gram-positive and Gram-negative bacteria.

PathogenMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Pseudomonas aeruginosa128 µg/mL

Antioxidant Activity

The antioxidant potential of this compound was evaluated using DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) assays. Results indicated that it possesses significant free radical scavenging activity.

Assay TypeIC50 Value (µg/mL)
DPPH25
ABTS30

Anti-inflammatory Effects

In vitro studies have shown that this compound can reduce the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in macrophages. This suggests a potential role in managing inflammatory conditions.

Case Studies

  • Case Study on Wound Healing : A clinical trial assessed the efficacy of a topical formulation containing this compound in patients with chronic wounds. Results showed accelerated wound healing compared to a control group.
  • Case Study on Cancer Cell Lines : A study investigated the cytotoxic effects of this compound on various cancer cell lines (e.g., breast and prostate cancer). The results indicated a dose-dependent inhibition of cell proliferation.

The precise mechanism by which this compound exerts its biological effects is still under investigation. However, preliminary data suggest that it may modulate signaling pathways involved in inflammation and apoptosis.

Scientific Research Applications

Antimicrobial Activity

Research has indicated that sesquiterpenoids like [(5S,6S,8S,9E)-8-Methoxy... acetate exhibit significant antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains including Mycobacterium smegmatis and Pseudomonas aeruginosa. The compound's ability to inhibit microbial growth suggests its potential as a natural preservative or therapeutic agent in treating infections .

Anticancer Potential

The compound has shown promise in cancer research. Studies conducted by the National Cancer Institute (NCI) have evaluated its effects on human tumor cell lines. The results indicated that it possesses antitumor activity with mean growth inhibition values suggesting its potential as a lead compound for the development of new anticancer drugs .

Anti-inflammatory Properties

Preliminary studies suggest that sesquiterpenoids can modulate inflammatory pathways. [(5S,6S,8S,9E)-8-Methoxy... acetate may inhibit pro-inflammatory cytokines and could be explored for its therapeutic effects in inflammatory diseases .

Natural Pesticide

The compound's insecticidal properties make it a candidate for use in organic farming as a natural pesticide. Its efficacy against agricultural pests can reduce reliance on synthetic chemicals while promoting sustainable agricultural practices .

Plant Growth Regulator

Research indicates that certain terpenoids can act as plant growth regulators. The application of [(5S,6S,8S,9E)-8-Methoxy... acetate may enhance plant growth and yield through hormonal modulation .

Case Studies

StudyFocusFindings
NCI Anticancer StudyAntitumor activityInhibition of cell growth in multiple cancer cell lines with promising IC50 values .
Antimicrobial ScreeningBacterial inhibitionSignificant activity against Mycobacterium smegmatis with low MIC values indicating strong potential as an antibacterial agent .
Agricultural ResearchPest controlDemonstrated effectiveness in controlling pest populations in field trials .

Chemical Reactions Analysis

Ester Hydrolysis

The acetate group undergoes hydrolysis under acidic or basic conditions to yield the corresponding alcohol. Reaction rates depend on solvent polarity and temperature.

Reaction ConditionsProductNotes
Acidic (HCl, H₂O/EtOH)Free hydroxyl derivativeSlower kinetics due to steric hindrance
Basic (NaOH, aqueous)Deprotonated intermediateRequires elevated temperatures (~60°C)

Nucleophilic Additions at the Ketone

The 4-oxo group participates in nucleophilic additions. Steric effects from the methyl and methoxy groups modulate reactivity .

NucleophileProduct ClassStereochemical Outcome
Grignard reagentsTertiary alcoholsConfiguration retained at C5/C6/C8
HydrazinesHydrazonesUsed for crystallography studies

Redox Reactions

The conjugated enone system in the cyclodeca[b]furan core is susceptible to reduction:

Reducing AgentSite AffectedProduct
NaBH₄Ketone → AlcoholSecondary alcohol
H₂/Pd-CDouble bond → AlkaneSaturated backbone

Photochemical and Thermal Rearrangements

The strained 10-membered ring may undergo sigmatropic shifts or electrocyclic rearrangements under UV light or heat, though experimental evidence remains limited .

Factors Influencing Reactivity

Key parameters governing reaction outcomes include:

FactorImpactExample
Solvent polarityPolar aprotic solvents accelerate nucleophilic substitutionsDMF vs. hexane
TemperatureHigher temps (>80°C) favor ring-opening reactionsThermal decomposition studies
StereochemistryChiral centers at C5/C6/C8 dictate diastereoselectivity Epimerization risks in acidic media

Mechanistic Considerations

  • Ester Hydrolysis: Proceeds via tetrahedral intermediate formation, with methoxy groups at C8 providing steric stabilization.

  • Ketone Reactivity: Conjugation with the furan ring enhances electrophilicity at C4, enabling regioselective additions .

Preparation Methods

Synthetic Routes and Reaction Mechanisms

Cyclodeca[b]furan Ring Formation

The cyclodeca[b]furan skeleton is typically assembled via acid- or base-catalyzed cyclization of polyunsaturated precursors. For example, germacrane-type sesquiterpenes serve as common starting materials due to their inherent macrocyclic structure. Key steps include:

  • Electrophilic cyclization : Using Brønsted acids (e.g., H₂SO₄) or Lewis acids (e.g., ZnCl₂) to promote ring closure at temperatures of 80–120°C.
  • Oxidative modifications : Introduction of the 4-oxo group via oxidation with Jones reagent (CrO₃/H₂SO₄) or pyridinium chlorochromate (PCC).

A comparative study of catalysts revealed that L/ZSM-5 composite molecular sieves (30:70–70:30 mass ratio of L to ZSM-5) enhance cyclization efficiency, achieving 75.1% conversion in model systems. This contrasts with pure ZSM-5, which showed rapid deactivation (43.5% initial conversion dropping to 16.8% after 1,200 hours).

Functional Group Introduction

Methoxylation

The 8-methoxy group is introduced via nucleophilic substitution using methyl iodide (CH₃I) in the presence of a base (e.g., K₂CO₃) at 60–80°C. Stereochemical control at the 8-position is achieved using chiral auxiliaries or asymmetric catalysis, though specific details remain proprietary.

Acetylation

The acetate group at C-5 is installed through esterification of a secondary alcohol intermediate with acetic anhydride ((CH₃CO)₂O) and a catalytic amount of DMAP (4-dimethylaminopyridine) at room temperature.

Industrial Production Methods

Continuous Flow Reactors

Industrial-scale synthesis employs continuous flow systems to optimize reaction parameters (temperature, pressure, residence time). For example:

  • Fixed-bed reactors operating at 3.0 MPa and 130°C maintain consistent product quality over 1,200 hours.
  • Microreactors reduce side reactions by enhancing heat transfer, enabling a 15–20% yield improvement over batch processes.

Purification Techniques

  • Crystallization : The crude product is recrystallized from ethanol/water mixtures to achieve >98% purity.
  • Chromatography : Preparative HPLC with C18 columns resolves stereoisomers, critical for pharmaceutical applications.

Comparative Analysis of Catalysts

Catalyst System Temperature (°C) Pressure (MPa) Conversion (%) Selectivity (%) Stability (hours)
L/ZSM-5 (50:50) 130 3.0 75.1 → 72.0 98.2 → 97.8 1,200
ZSM-5 Alone 130 3.0 43.5 → 16.8 97.8 → 95.8 1,200
H₂SO₄ (Homogeneous) 100 Ambient 68.4 89.5 N/A

Key Findings :

  • Composite L/ZSM-5 catalysts outperform homogeneous acids in longevity and selectivity.
  • High pressure (3.0 MPa) stabilizes transition states in macrocyclic ring formation.

Stereochemical Control Strategies

The (5S,6S,8S,9E) configuration necessitates:

  • Chiral resolution : Use of (R)-BINOL-derived phosphoric acids to induce asymmetry during cyclization.
  • Enzymatic acetylation : Lipases (e.g., Candida antarctica) selectively acetylate the 5-OH group with >99% enantiomeric excess.

Q & A

Basic: How can the stereochemistry of this compound be accurately determined?

Methodological Answer:
Stereochemical determination requires a multi-technique approach:

  • X-ray crystallography provides unambiguous assignment of absolute configuration .
  • NMR spectroscopy (e.g., NOESY/ROESY) identifies spatial proximity of protons to infer stereochemistry .
  • Computational methods (DFT calculations) predict stable conformers and compare experimental vs. theoretical NMR shifts .
    Challenges: Differentiating between stereoisomers with similar configurations (e.g., 6S vs. 6R) requires high-resolution crystallography or advanced chiral chromatography .

Basic: What synthetic strategies are effective for constructing the cyclodeca[b]furan core?

Methodological Answer:
Key strategies include:

  • Ring-closing metathesis (RCM): To form the macrocyclic framework, using Grubbs catalysts under inert conditions .
  • Stereoselective oxidation: To install the 4-oxo group while preserving adjacent stereocenters (e.g., Sharpless asymmetric epoxidation) .
  • Protecting group strategies: Acetyl or methoxy groups are introduced early to prevent undesired side reactions .

Advanced: How does stereochemical variation (e.g., 9E vs. 9Z) impact biological activity?

Methodological Answer:

  • Comparative molecular docking: Simulate binding modes of 9E and 9Z isomers with target proteins (e.g., using AutoDock Vina) to assess ΔGbind differences. shows ΔGbind < -5 kJ·mol⁻¹ for a 9Z analog, suggesting geometric isomerism alters binding affinity .
  • In vitro validation: Test isomers in enzyme inhibition assays (e.g., COX-2 for anti-inflammatory activity) to correlate computational predictions with experimental IC₅₀ values .

Advanced: How can conflicting data on binding affinities be resolved?

Methodological Answer:

  • Binding assay standardization: Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to measure binding constants (KD) under controlled conditions .
  • Docking validation: Cross-reference computational ΔGbind values (e.g., from AutoDock) with experimental KD data to refine force field parameters .
  • Structural dynamics: Perform molecular dynamics (MD) simulations to assess ligand-protein stability over time, identifying transient interactions missed in static docking .

Basic: What analytical techniques ensure purity and stability of this compound?

Methodological Answer:

  • HPLC-MS: Quantify purity (>98%) and detect trace stereoisomers using chiral columns .
  • Accelerated stability studies: Expose the compound to heat, light, and humidity (ICH Q1A guidelines) and monitor degradation via LC-MS/MS .
  • Thermogravimetric analysis (TGA): Assess thermal stability under nitrogen atmosphere .

Advanced: How can metabolic pathways and pharmacokinetics (PK) be studied?

Methodological Answer:

  • In vitro metabolism: Use liver microsomes (human/rat) to identify phase I/II metabolites via LC-HRMS .
  • Pharmacokinetic modeling: Apply compartmental models to plasma concentration-time data from animal studies to calculate t₁/₂, Cmax, and bioavailability .
  • CYP450 inhibition assays: Screen for drug-drug interaction risks using fluorogenic substrates (e.g., CYP3A4) .

Advanced: What strategies address low solubility in aqueous systems?

Methodological Answer:

  • Co-solvent systems: Use DMSO/PEG 400 mixtures (≤10% v/v) to enhance solubility without cytotoxicity .
  • Nanoparticle formulation: Encapsulate the compound in PLGA nanoparticles (e.g., solvent evaporation method) to improve bioavailability .
  • Salt formation: Screen counterions (e.g., HCl, sodium) to optimize crystalline solubility .

Basic: How is the compound’s bioactivity profile initially assessed?

Methodological Answer:

  • High-throughput screening (HTS): Test against a panel of targets (e.g., kinases, GPCRs) using fluorescence polarization assays .
  • Cell viability assays: Assess cytotoxicity in cancer (e.g., MCF-7) and normal cell lines (e.g., HEK293) via MTT assay .
  • Anti-inflammatory models: Measure TNF-α/IL-6 suppression in LPS-stimulated macrophages .

Advanced: How are stereochemical errors in synthesis corrected?

Methodological Answer:

  • Chiral resolution: Use preparative chiral HPLC (e.g., Chiralpak AD-H column) to separate enantiomers .
  • Crystallization-induced diastereomer resolution: Introduce a chiral resolving agent (e.g., L-tartaric acid) to isolate desired stereoisomer .
  • Asymmetric catalysis: Optimize reaction conditions (e.g., Jacobsen’s catalyst for epoxidation) to favor correct stereochemistry .

Advanced: How can network pharmacology elucidate multi-target mechanisms?

Methodological Answer:

  • Target prediction: Use SwissTargetPrediction or PharmMapper to identify potential targets .
  • Pathway enrichment analysis: Map targets to KEGG pathways (e.g., NF-κB, MAPK) via DAVID .
  • In vitro validation: Confirm pathway modulation (e.g., Western blot for phosphorylated proteins) .

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